molecular formula C8H17N3S B1349984 1-(2-Piperidinoethyl)-2-thiourea CAS No. 206761-87-7

1-(2-Piperidinoethyl)-2-thiourea

Cat. No.: B1349984
CAS No.: 206761-87-7
M. Wt: 187.31 g/mol
InChI Key: ANIWOJALUCBCGB-UHFFFAOYSA-N
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Description

1-(2-Piperidinoethyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a piperidine ring attached to an ethyl chain, which is further connected to a thiourea group. The unique structure of this compound imparts it with specific chemical and biological properties that make it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-(2-Piperidinoethyl)-2-thiourea typically involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol. This intermediate is then reacted with thiourea under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Piperidinoethyl)-2-thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea group to a corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. .

Scientific Research Applications

1-(2-Piperidinoethyl)-2-thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Piperidinoethyl)-2-thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the piperidine ring can interact with receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

1-(2-Piperidinoethyl)-2-thiourea can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-piperidin-1-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3S/c9-8(12)10-4-7-11-5-2-1-3-6-11/h1-7H2,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIWOJALUCBCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375172
Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-87-7
Record name N-[2-(1-Piperidinyl)ethyl]thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(Piperidin-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-87-7
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